molecular formula C14H14O B1266942 1-(Biphenyl-2-yl)ethanol CAS No. 16927-84-7

1-(Biphenyl-2-yl)ethanol

Cat. No. B1266942
CAS RN: 16927-84-7
M. Wt: 198.26 g/mol
InChI Key: ZCJANMPFIVCFCY-UHFFFAOYSA-N
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Description

1-(Biphenyl-2-yl)ethanol is a chemical compound that has garnered attention in various fields of research for its unique structural and chemical properties. This interest stems from its biphenyl core, which is modified by an ethanol group, introducing a distinctive set of physical, chemical, and potentially biological characteristics.

Synthesis Analysis

The synthesis of biphenyl derivatives, including 1-(Biphenyl-2-yl)ethanol, often involves condensation reactions, where key intermediates are obtained through reactions like the Knoevenagel condensation. For instance, derivatives similar to 1-(Biphenyl-2-yl)ethanol have been synthesized from reactions involving components like 2-methylpyridine and benzaldehyde, without the need for catalysts or solvents, demonstrating the versatility and adaptability of synthetic routes for biphenyl alcohols (Percino et al., 2015).

Molecular Structure Analysis

X-ray crystallography studies have revealed that compounds structurally related to 1-(Biphenyl-2-yl)ethanol can crystallize in monoclinic systems, showcasing intermolecular hydrogen bonds that play a crucial role in the stability and arrangement of these molecules in the solid state. The detailed crystallographic analysis provides insights into how substitutions on the biphenyl ring affect the overall molecular conformation and packing in the crystal lattice (Percino et al., 2008).

Chemical Reactions and Properties

Biphenyl alcohols like 1-(Biphenyl-2-yl)ethanol participate in various chemical reactions, reflecting their chemical properties. These compounds can undergo reactions such as esterification and reduction, demonstrating their reactivity and potential as intermediates in the synthesis of more complex molecules. The specific reactions and properties are influenced by the biphenyl core and the ethanol functional group, dictating their behavior in synthetic pathways (Yang Lirong, 2007).

Scientific Research Applications

Enantioresolution and Heme Oxygenase-1 Inhibition

1-(Biphenyl-2-yl)ethanol is used in the enantioresolution of phenylethanolic-azole compounds, demonstrating its potential in chiral separation and pharmaceutical applications. Notably, compounds like 1-(biphenyl-3-yl)-2-(1H-imidazol-1-yl)ethanol have been identified as potent and selective inhibitors of heme oxygenase-1 (HO-1), which is involved in cancer development and chemoresistance. This highlights its significance in cancer research and therapy (Ianni et al., 2020).

Lipase-Catalyzed Asymmetric Acylation

1-(Biphenyl-2-yl)ethanol derivatives are involved in lipase-catalyzed asymmetric acylation, contributing to the field of chemoenzymatic synthesis. This process is crucial for producing enantiomerically pure compounds, which are vital in developing pharmaceuticals and agrochemicals (Hara et al., 2013).

Fluorescence Studies

Studies on 1-(4'-amino-biphenyl-4-yl)-ethanone, a related compound, in ethanol solutions have shown significant fluorescence properties. This finding is critical for developing optical materials and sensors, indicating the broader potential of 1-(Biphenyl-2-yl)ethanol in spectroscopy and materials science (Ghoneim, 2001).

In Silico Toxicity Prediction

The compound has been involved in in silico toxicity prediction studies, particularly in the context of 1-phenyl-1-(quinazolin-4-yl) ethanol compounds. This application is crucial for pharmaceutical development, as it allows for the early identification of potentially toxic compounds, saving time and resources in drug development (Yeni et al., 2018).

Development of Sensors

Research has also been conducted on the development of electrochemical sensors using Schiff base derivatives of 1-(Biphenyl-2-yl)ethanol. These sensors are designed for the selective detection of ions like Cd2+, showcasing the compound's utility in environmental monitoring and analytical chemistry (El-Shishtawy et al., 2018).

Chemoenzymatic Synthesis of Optically Active Polymers

1-(Biphenyl-2-yl)ethanol derivatives have been used in the chemoenzymatic synthesis of optically active, biodegradable polymers. This application is significant in materials science, particularly for creating environmentally friendly polymers with specific optical properties (Raku & Tokiwa, 2004).

Safety And Hazards

When handling “1-(Biphenyl-2-yl)ethanol”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future directions for “1-(Biphenyl-2-yl)ethanol” and other biphenyl derivatives are vast. They are significant intermediates in organic chemistry and are used to produce a wide range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals . They also serve as a backbone for catalysts and ligands .

properties

IUPAC Name

1-(2-phenylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11(15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJANMPFIVCFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295040
Record name 1-(biphenyl-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Biphenyl-2-yl)ethanol

CAS RN

16927-84-7
Record name NSC99380
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99380
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(biphenyl-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50295040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Paris - 2019 - core.ac.uk
Due to the growing need for sustainable technologies and integration of biocatalysis in chemical cascades and one-pot processes the use of the right solvent system is of high …
Number of citations: 3 core.ac.uk

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